2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-[3-(trifluoromethyl)phenyl]acetamide
CAS No.: 354786-10-0
Cat. No.: VC21506305
Molecular Formula: C16H11F3N2O4S
Molecular Weight: 384.3g/mol
* For research use only. Not for human or veterinary use.
![2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-[3-(trifluoromethyl)phenyl]acetamide - 354786-10-0](/images/no_structure.jpg)
Specification
CAS No. | 354786-10-0 |
---|---|
Molecular Formula | C16H11F3N2O4S |
Molecular Weight | 384.3g/mol |
IUPAC Name | N-[3-(trifluoromethyl)phenyl]-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide |
Standard InChI | InChI=1S/C16H11F3N2O4S/c17-16(18,19)10-4-3-5-11(8-10)20-14(22)9-21-15(23)12-6-1-2-7-13(12)26(21,24)25/h1-8H,9H2,(H,20,22) |
Standard InChI Key | QMMVGGAWCAUNCP-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC(=O)NC3=CC=CC(=C3)C(F)(F)F |
Canonical SMILES | C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC(=O)NC3=CC=CC(=C3)C(F)(F)F |
Introduction
Chemical Identity and Properties
Nomenclature and Identifiers
2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-[3-(trifluoromethyl)phenyl]acetamide is identified by several chemical identifiers that facilitate its recognition in chemical databases and literature. The compound's CAS registry number is 354786-10-0, which serves as its unique identifier in chemical substance databases. Its IUPAC name is N-[3-(trifluoromethyl)phenyl]-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide, providing a standardized nomenclature according to international chemical naming conventions. Additionally, the compound is represented by specific chemical identifiers including standard InChI (InChI=1S/C16H11F3N2O4S/c17-16(18,19)10-4-3-5-11(8-10)20-14(22)9-21-15(23)12-6-1-2-7-13(12)26(21,24)25/h1-8H,9H2,(H,20,22)) and InChIKey (QMMVGGAWCAUNCP-UHFFFAOYSA-N), which enable digital searching and identification across chemical databases.
Physical and Chemical Properties
The compound exhibits distinct physicochemical properties that influence its behavior in chemical and biological systems. Table 1 summarizes the key physical and chemical properties of 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-[3-(trifluoromethyl)phenyl]acetamide.
Table 1: Physicochemical Properties of 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-[3-(trifluoromethyl)phenyl]acetamide
Property | Value | Source |
---|---|---|
Molecular Formula | C16H11F3N2O4S | |
Molecular Weight | 384.3 g/mol | |
Physical State | Solid (inferred) | - |
SMILES Notation | C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC(=O)NC3=CC=CC(=C3)C(F)(F)F | |
CAS Number | 354786-10-0 | |
PubChem Compound ID | 992799 |
The presence of the trifluoromethyl group in the molecule likely contributes to its lipophilicity and metabolic stability. The benzisothiazole moiety with dioxido and oxo functionalities suggests potential hydrogen bonding capabilities, which may influence its interaction with biological targets. These structural features collectively determine the compound's solubility, membrane permeability, and other pharmacokinetic properties that would be relevant for any potential therapeutic applications.
Structural Characteristics
The trifluoromethyl substitution at the meta position of the phenyl ring is a particularly notable feature, as this group is known to enhance metabolic stability and lipophilicity in drug molecules. The acetamide linkage provides a flexible connection between the benzisothiazole core and the trifluoromethylphenyl moiety, potentially allowing for conformational adaptability when interacting with biological targets. The 1,1-dioxido-3-oxo-1,2-benzisothiazole portion contains a sulfonamide functional group, which can participate in hydrogen bonding interactions.
Comparative Analysis with Related Compounds
Structural Analogs
Several structural analogs of 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-[3-(trifluoromethyl)phenyl]acetamide have been identified and studied. One closely related compound is 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide, which differs only in the position of the trifluoromethyl group on the phenyl ring (ortho position instead of meta) . Another analog is 2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide, which contains a 5-methyl-1,2-oxazol-3-yl group instead of the trifluoromethylphenyl moiety . Additionally, N-(2,4-dimethylphenyl)-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide represents another structural variation, featuring dimethyl substitutions on the phenyl ring in place of the trifluoromethyl group.
These structural analogs share the common 1,1-dioxido-3-oxo-1,2-benzisothiazole core but differ in their substituents, which may influence their biological activities and physicochemical properties. Table 2 presents a comparative overview of these related compounds.
Table 2: Comparison of 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-[3-(trifluoromethyl)phenyl]acetamide and Related Compounds
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |
---|---|---|---|
2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-[3-(trifluoromethyl)phenyl]acetamide | C16H11F3N2O4S | 384.3 | Trifluoromethyl at meta position of phenyl ring |
2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide | C16H11F3N2O4S | 384.3 | Trifluoromethyl at ortho position of phenyl ring |
2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide | C13H11N3O5S | 321.3 | 5-methyl-1,2-oxazol-3-yl group instead of trifluoromethylphenyl |
N-(2,4-dimethylphenyl)-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide | C17H16N2O4S | 344.4 | 2,4-dimethylphenyl group instead of trifluoromethylphenyl |
Structure-Activity Relationships
The structure-activity relationships (SAR) of benzisothiazole derivatives provide insights into how structural modifications might affect the biological activity of 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-[3-(trifluoromethyl)phenyl]acetamide. While specific SAR data for this exact compound is limited in the available search results, information on related compounds suggests potential trends.
Benzisothiazole derivatives similar to the compound of interest have been studied for various pharmacological properties including antibacterial, antifungal, and anticancer activities. The presence of the trifluoromethyl group, as found in the target compound, may enhance pharmacokinetic properties and potentially increase metabolic stability and membrane permeability. This is particularly significant when considering the compound's potential for drug development.
Studies on related compounds have demonstrated that substitutions on the phenyl ring can significantly influence antimicrobial activity. For instance, compounds with specific substitutions on the phenyl ring have shown enhanced activity against both bacterial and cancer cell lines. While this information comes from studies on related benzisothiazole derivatives rather than the specific compound of interest, it suggests potential directions for future research on 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-[3-(trifluoromethyl)phenyl]acetamide.
Therapeutic Area | Potential Mechanism | Evidence Base |
---|---|---|
Antimicrobial | Cell wall/membrane disruption, Enzyme inhibition | Studies on related benzisothiazole compounds |
Anticancer | Selective cytotoxicity, Enzyme inhibition | Research on structural analogs |
Anti-inflammatory | Modulation of inflammatory pathways | Inferred from activities of similar compounds |
Central Nervous System | Receptor modulation | Potential based on structural features |
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